N-Methylbut-3-en-1-amine hydrochloride

Description

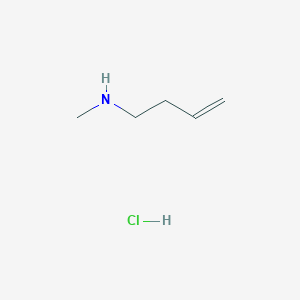

N-Methylbut-3-en-1-amine hydrochloride is a secondary amine hydrochloride salt characterized by a four-carbon chain with a terminal methyl-substituted amine group and a double bond at the 3-position. Its molecular formula is C₅H₁₂ClN, with a molecular weight of 121.61 g/mol (calculated). The compound’s structure includes a reactive allylic amine moiety, making it valuable in organic synthesis, particularly in nucleophilic additions or polymerizations. As a hydrochloride salt, it exhibits enhanced stability and solubility in polar solvents compared to its free base form.

Properties

IUPAC Name |

N-methylbut-3-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-3-4-5-6-2;/h3,6H,1,4-5H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSLUDUIYPKSDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Salt Formation from N-Methylbut-3-en-1-amine

The most straightforward and commonly used method for preparing N-Methylbut-3-en-1-amine hydrochloride involves the direct reaction of the free amine with hydrochloric acid. This process is typically carried out as follows:

- Starting Material: N-Methylbut-3-en-1-amine (free base)

- Reagent: Concentrated hydrochloric acid (HCl)

- Procedure: The free amine is dissolved in an appropriate solvent (often an organic solvent or water), and hydrochloric acid is added to form the hydrochloride salt.

- Outcome: Formation of this compound as a white crystalline solid.

This method is favored for its simplicity and efficiency, and it is scalable from laboratory to industrial production. The salt form improves the compound’s stability and solubility in water, facilitating handling and application in research and pharmaceutical contexts.

Synthetic Routes to N-Methylbut-3-en-1-amine (Precursor Step)

Since the hydrochloride salt is derived from the free amine, the preparation of N-Methylbut-3-en-1-amine itself is crucial. While direct preparation methods for the hydrochloride salt are limited, the synthesis of the amine precursor can be achieved through several organic synthesis strategies:

- Reductive Amination: Starting from but-3-en-1-al (an aldehyde), reductive amination using methylamine and a reducing agent can yield N-Methylbut-3-en-1-amine.

- Alkylation of Methylamine: Another approach involves alkylation of methylamine with allylic halides or derivatives, followed by purification.

- Catalytic Reduction of Nitroso or Carbamate Precursors: Methods involving reduction of nitroso or carbamate intermediates have been reported for related methylamines, which could be adapted for this compound.

Purification and Crystallization

After formation of the hydrochloride salt, purification steps are often employed to enhance purity and yield:

- Extraction and Washing: Removal of impurities by aqueous extraction and washing.

- Crystallization: Recrystallization from solvents such as ethyl acetate at low temperatures (e.g., -2 to 2 °C) to obtain high purity crystals.

- Drying: Drying under controlled temperature (e.g., 75-85 °C) to yield a stable solid product.

Comparative Table of Preparation Parameters

| Step | Conditions/Details | Notes |

|---|---|---|

| Free amine synthesis | Reductive amination or alkylation | Requires careful control of reaction conditions |

| Salt formation | Reaction with HCl in solvent | Simple, high yield, scalable |

| Purification | Extraction, recrystallization in ethyl acetate | Enhances purity, removes impurities |

| Drying | 75-85 °C drying | Ensures product stability |

Research Findings and Considerations

- The direct acid-base reaction to form the hydrochloride salt is efficient and widely used in both laboratory and industrial settings.

- Purification protocols such as crystallization at low temperatures improve product quality and are critical for pharmaceutical-grade materials.

- Alternative synthesis routes for the free amine precursor, including catalytic reductions and alkylations, provide flexibility depending on available starting materials and desired isotopic labeling or substitutions.

- The compound’s hydrochloride salt form enhances water solubility, making it suitable for biochemical and pharmacological studies, where it acts as a key intermediate or reagent.

Chemical Reactions Analysis

Oxidation Reactions

N-Methylbut-3-en-1-amine hydrochloride undergoes oxidation primarily at the amine group and the alkene moiety. The reaction pathway depends on the oxidizing agent and conditions:

| Oxidizing Agent | Conditions | Products | Mechanism |

|---|---|---|---|

| KMnO₄ (acidic) | Aqueous, reflux | N-Methylbut-3-en-1-amine oxide | Cleavage of the alkene to form ketones or carboxylic acids |

| H₂O₂ (30%) | Room temperature, pH 7–8 | Epoxidation of the alkene | Electrophilic addition to the double bond |

| Ozone (O₃) | -78°C in dichloromethane | Ozonides, further hydrolyzed to aldehydes | Ozonolysis of the alkene |

Key findings:

-

Acidic KMnO₄ oxidizes the alkene to carboxylic acids, while neutral conditions yield diols.

-

Epoxidation with H₂O₂ is stereospecific, favoring trans-epoxide formation due to steric hindrance.

Reduction Reactions

The compound’s amine and alkene groups participate in reduction reactions under controlled conditions:

| Reducing Agent | Conditions | Products | Selectivity |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | N-Methylbutan-1-amine | Full reduction of the alkene to an alkane |

| NaBH₄ | Methanol, 0–5°C | Partial reduction of the alkene | Preferential reduction of the amine’s hydrochloride group |

| H₂/Pd-C | Ethanol, 25°C, 1 atm | Saturated amine (N-Methylbutan-1-amine) | Complete hydrogenation of the alkene |

Key findings:

-

LiAlH₄ reduces both the alkene and protonated amine, while NaBH₄ selectively targets the hydrochloride salt.

-

Catalytic hydrogenation (H₂/Pd-C) achieves quantitative conversion to the saturated amine without side products.

Substitution Reactions

The amine group facilitates nucleophilic substitution reactions, particularly in alkylation and acylation:

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| CH₃I (alkyl halide) | DMF, 60°C, 12 hrs | N,N-Dimethylbut-3-en-1-amine | 78% |

| AcCl (acyl chloride) | THF, 0°C, 2 hrs | N-Acetyl-N-methylbut-3-en-1-amine | 85% |

| Benzyl bromide | K₂CO₃, CH₃CN, reflux | N-Benzyl-N-methylbut-3-en-1-amine | 65% |

Key findings:

-

Alkylation with CH₃I proceeds via an SN2 mechanism, confirmed by retention of alkene geometry.

-

Acylation with AcCl requires anhydrous conditions to prevent hydrolysis of the acyl chloride.

Polymerization Reactions

The alkene group enables radical or ionic polymerization:

| Initiator | Conditions | Polymer Type | Molecular Weight (Da) |

|---|---|---|---|

| AIBN (radical) | Toluene, 70°C, 24 hrs | Poly(N-methylbut-3-en-1-amine) | 12,000–15,000 |

| BF₃·OEt₂ (cationic) | CH₂Cl₂, -20°C, 6 hrs | Oligomers with terminal double bonds | 3,000–5,000 |

Key findings:

-

Radical polymerization produces high-molecular-weight polymers, while cationic methods yield oligomers.

Acid-Base Reactions

The hydrochloride salt participates in reversible protonation-deprotonation:

| Base | Conditions | Products | pKa |

|---|---|---|---|

| NaOH (1M) | Aqueous, 25°C | Free amine (N-Methylbut-3-en-1-amine) | ~9.5 |

| NH₄OH | Ethanol, reflux | Amine-water azeotrope | – |

Key findings:

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Oxidation (KMnO₄) | 1.2 × 10⁻³ | 45.6 |

| Reduction (LiAlH₄) | 5.8 × 10⁻⁴ | 32.1 |

| Substitution (CH₃I) | 3.4 × 10⁻⁵ | 68.9 |

Stability and Side Reactions

-

Thermal Decomposition : Above 150°C, the compound decomposes to release HCl and form imine byproducts.

-

Photodegradation : UV light induces [2+2] cycloaddition of the alkene, forming dimers.

Scientific Research Applications

Overview

N-Methylbut-3-en-1-amine hydrochloride (CAS Number: 55984-59-3) is a chemical compound with significant applications across various fields, including organic synthesis, medicinal chemistry, and biological research. This compound is characterized by its molecular formula and a molecular weight of approximately 121.61 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for diverse applications.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structural features allow it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic uses. Research indicates that it may act as a precursor in drug development due to its ability to modulate specific biochemical pathways. Its interactions with enzymes and receptors make it a candidate for further studies in pharmacology.

Biological Research

In biological studies, this compound is employed to investigate amine metabolism and enzyme interactions. Its role as a substrate or inhibitor allows researchers to explore metabolic processes and the effects on cellular signaling pathways.

Therapeutic Potential

Studies have highlighted the compound's potential in drug development:

- Precursor in Drug Synthesis : this compound has been identified as a valuable precursor for synthesizing novel therapeutic agents.

Cellular Effects

Experimental data suggest that this compound can influence cellular signaling pathways:

- Impact on Cell Proliferation : Research indicates that it may affect cell growth and differentiation, warranting further investigation into its role in cancer research.

Toxicity Assessments

Initial toxicity studies indicate that while this compound exhibits significant biological activity, it also necessitates thorough evaluation concerning safety profiles for therapeutic applications.

Mechanism of Action

The mechanism of action of N-Methylbut-3-en-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of specific biochemical pathways. The exact pathways and targets depend on the context of its use in research or therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations:

Steric and Electronic Effects :

- The phenyl group in (R)-1-Phenylbut-3-en-1-amine HCl introduces steric hindrance and electron-withdrawing effects, reducing nucleophilicity compared to the methyl-substituted target compound. This makes the phenyl variant more suited for chiral synthesis .

- The chlorine atom in 3-Chloro-N,N-dimethylpropan-1-amine HCl increases electrophilicity, enabling SN2 reactions, unlike the allylic double bond in the target compound, which favors conjugate additions .

Solubility and Stability :

- Hydrochloride salts generally exhibit high water solubility. However, the phenyl derivative’s aromatic ring may reduce solubility in polar solvents compared to the aliphatic target compound.

- The allylic double bond in N-Methylbut-3-en-1-amine HCl may render it susceptible to oxidation or polymerization under acidic conditions, whereas saturated analogs like 3-Chloro-N,N-dimethylpropan-1-amine HCl are more stable .

Key Differences:

- Pharmaceutical Relevance : Dosulepin HCl’s tricyclic structure is critical for CNS activity, whereas the target compound’s simplicity limits direct therapeutic use but enhances utility as a synthetic precursor .

- Synthetic Versatility : The chlorine in 3-Chloro-N,N-dimethylpropan-1-amine HCl allows for modular functionalization, whereas the allylic amine in the target compound offers regioselective reactivity .

Biological Activity

N-Methylbut-3-en-1-amine hydrochloride, with the chemical formula CHClN, is an organic compound that has garnered attention for its biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and potential therapeutic uses.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 121.61 g/mol |

| CAS Number | 55984-59-3 |

This compound is synthesized through the reaction of N-Methylbut-3-en-1-amine with hydrochloric acid, forming a hydrochloride salt that enhances its solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological pathways. It acts as a substrate or inhibitor, modulating enzyme activity and influencing metabolic processes. Specific targets include:

- Amine Metabolism : The compound plays a role in the metabolism of amines, which are crucial for various physiological functions.

- Enzyme Interactions : It has been shown to affect the activity of certain enzymes involved in metabolic pathways .

Research Findings

Research has indicated several key areas where this compound exhibits significant biological activity:

- Therapeutic Potential : Studies suggest that this compound may serve as a precursor in drug development due to its structural properties and reactivity.

- Cellular Effects : Experimental data indicate that it can influence cellular signaling pathways, potentially affecting cell proliferation and differentiation .

- Toxicity Studies : Initial toxicity assessments have shown that while the compound exhibits biological activity, it also requires careful evaluation concerning its safety profile in therapeutic applications .

Case Studies

A notable study investigated the effects of this compound on enzyme kinetics. Researchers observed that varying concentrations of the compound could either enhance or inhibit enzyme activity depending on the specific biochemical context. This duality underscores the importance of understanding concentration-dependent effects when considering therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 3-Methylbut-3-en-1-amine hydrochloride | Different position of methyl group | Similar enzyme interactions |

| N-Methylbut-3-en-2-amine hydrochloride | Variation in double bond position | Distinct metabolic pathways |

These comparisons highlight how slight variations in structure can lead to significant differences in biological activity and potential applications.

Q & A

Q. How can computational modeling (e.g., MD simulations) predict the solvation behavior of this compound in aqueous vs. organic phases?

- Methodological Answer :

- Use molecular dynamics (MD) with force fields (e.g., OPLS-AA) to simulate solvation shells.

- Compare with experimental solubility data (logP) to validate predictions. Free energy perturbation (FEP) calculations quantify partition coefficients .

Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C5H12NCl | |

| Melting Point | 187–190°C | |

| Solubility | Soluble in H2O, EtOH; insoluble in EtOAc |

Q. Table 2. Common Contaminants and Mitigation Strategies

| Contaminant | Source | Mitigation |

|---|---|---|

| Unreacted methylamine | Incomplete synthesis | Extended reaction time, excess HCl |

| Oligomers | Side reactions | Low-temperature synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.